ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
CAS No.: 301226-54-0
Cat. No.: VC10964140
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301226-54-0 |
|---|---|
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.30 g/mol |
| IUPAC Name | ethyl 2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13) |
| Standard InChI Key | HWOZHOYTOPPPKV-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NC(=CS1)CC(=O)OCC |
| Canonical SMILES | CCC(=O)NC1=NC(=CS1)CC(=O)OCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central 1,3-thiazole ring substituted at the 2-position with a propionylamino group (-NHCOCH₂CH₃) and at the 4-position with an ethyl acetate group (-CH₂COOCH₂CH₃). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the molecule’s aromaticity and electronic properties. The propionylamino side chain introduces hydrogen-bonding capabilities, while the ethyl ester enhances solubility in organic solvents.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported | |
| Boiling Point | 341.4±34.0 °C (predicted) | |
| Density | 1.4±0.1 g/cm³ | |
| Solubility | Soluble in DMSO, chloroform | |
| Flash Point | 160.3±25.7 °C |
The boiling point and density align with trends observed in similar thiazole esters, where increased molecular weight correlates with higher boiling points . The solubility profile suggests utility in organic synthesis, particularly in reactions requiring polar aprotic solvents .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate typically involves a multi-step sequence:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters forms the 1,3-thiazole core.
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Propionylation: Introduction of the propionylamino group via acylation of a primary amine intermediate using propionic anhydride.
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Esterification: Attachment of the ethyl acetate moiety through nucleophilic acyl substitution or ester exchange reactions .
A representative reaction scheme is:
Optimization Strategies
Key challenges include minimizing side reactions during acylation and ensuring regioselectivity in thiazole formation. Studies suggest using Lewis acid catalysts (e.g., ZnCl₂) to improve cyclization efficiency. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 2.3–2.5 ppm (quartet, CH₂ of propionyl), and δ 4.1–4.3 ppm (quartet, OCH₂).
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¹³C NMR: Peaks corresponding to the carbonyl groups (C=O) at ~170–175 ppm.
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Infrared (IR) Spectroscopy: Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns and UV detection at 254 nm confirms purity (>95%).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 243.1 [M+H]⁺.
Chemical Reactivity and Derivatives
Hydrolysis Reactions
The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:
This reaction is critical for generating bioactive metabolites in drug discovery.
Amide Functionalization
The propionylamino group participates in Schiff base formation with aldehydes, enabling the synthesis of imine-linked conjugates for coordination chemistry.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to thiazole-containing therapeutics, including:
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Antimicrobial agents: Thiazole derivatives exhibit activity against Gram-positive bacteria.
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Kinase inhibitors: Structural analogs target ATP-binding sites in cancer-relevant kinases.
Materials Science
Incorporation into coordination polymers enhances thermal stability, with potential applications in gas storage and catalysis.
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